molecular formula C13H19NO B3130408 3-Cyclohexyl-2-ethoxypyridine CAS No. 343318-13-8

3-Cyclohexyl-2-ethoxypyridine

Cat. No. B3130408
CAS RN: 343318-13-8
M. Wt: 205.3 g/mol
InChI Key: ZNKOMRRPGBKWIY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-ethoxypyridine is a chemical compound . It is used for medicinal purposes .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a study discusses the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo [1,2-a]pyridin-3-amine as selective COX-2 inhibitors . Another research presents a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition reaction of vinyl azides with bicyclo [1.1.0]butanes (BCBs) as an efficient synthetic approach .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. A study on a similar compound, 3-Bromo-2-hydroxypyridine, used DFT and HF methods for a theoretical investigation of the molecules where the molecular structures of the title compound have been optimized .


Chemical Reactions Analysis

Chemical reactions involving this compound or similar compounds can be complex. For example, a study discusses the radical chain monoalkylation of pyridines . Another research presents the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H19NO, and its molecular weight is 205.3 .

Scientific Research Applications

Analytical Profiling and Biological Matrices Analysis

One study focused on the analytical profiles of psychoactive arylcyclohexylamines, aiming to develop and validate a qualitative/quantitative analysis method for these compounds in biological matrices using techniques such as gas chromatography, mass spectrometry, and HPLC-UV. Although directly not mentioning "3-Cyclohexyl-2-ethoxypyridine," this research highlights the analytical approaches applicable for structurally related compounds in forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Chemical Synthesis and Pharmacological Properties

Another study provided insights into the syntheses of aminoethoxypyridines, including their pharmacological properties, such as antipyretic effects, comparing them with phenacetin. It discusses the chemical pathways and potential biological activities of compounds within the same family, suggesting a foundation for understanding "this compound" in a pharmacological context (Bijlsma & Hertog, 2010).

Decomposition Kinetics and Reaction Mechanisms

A detailed DFT study on the gas-phase elimination kinetics of 2-ethoxypyridine, a compound structurally related to "this compound," provides insights into its reaction mechanisms, offering valuable information on the stability and reactivity of such molecules. This research could be indirectly relevant to understanding the behavior of "this compound" under similar conditions (Márquez, Córdova, & Chuchani, 2012).

Catalytic Activity in Organic Synthesis

Research on the catalytic activities of metal complexes in the oxidation of cyclohexene, while not directly related to "this compound," showcases the broader context of utilizing similar compounds as intermediates or catalysts in organic synthesis and industrial applications. This area of study could offer perspectives on the potential uses of "this compound" in catalysis or as a synthetic intermediate (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-Ethylhexyl methacrylate, indicates that it is combustible, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives , the regioselective difunctionalization of pyridines via 3,4-pyridynes , and the catalytic protodeboronation of pinacol boronic esters .

properties

IUPAC Name

3-cyclohexyl-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-12(9-6-10-14-13)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKOMRRPGBKWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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